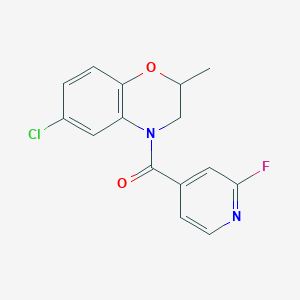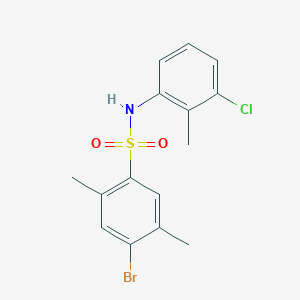![molecular formula C11H13NO6 B2987402 (2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid CAS No. 108052-07-9](/img/structure/B2987402.png)
(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid” is an organic compound with multiple functional groups. The (2S,3S) notation indicates that it has two chiral centers . The “2,3-dihydroxy” part suggests the presence of two hydroxyl (-OH) groups on the second and third carbon atoms. The “3-[(2-methoxyphenyl)carbamoyl]” part indicates a carbamoyl group (a functional group derived from carbamic acid) attached to the third carbon atom, with a 2-methoxyphenyl group attached to the nitrogen atom of the carbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation provides information about the stereochemistry at the two chiral centers . The presence of the carbamoyl and hydroxyl groups will also influence the compound’s three-dimensional structure due to their polarity and potential for hydrogen bonding.Aplicaciones Científicas De Investigación
Optical Resolution and Crystal Structure
Research on the optical resolution of 1-(3-methoxyphenyl)ethylamine with enantiomerically pure mandelic acid highlighted a method with high resolution efficiency, utilizing enantiomerically pure mandelic acid as a resolving agent. This study, while focusing on a key intermediate for new phenyl carbamate drugs, provides insights into methodologies for achieving high purity of enantiomers, crucial for various applications in chemical synthesis and pharmaceutical research (Sakai et al., 1993).
Chemical Synthesis and Characterization
The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid into corresponding 2-phenyl-1-indanone showcases the potential for synthesizing complex organic structures from simpler precursors. This type of chemical transformation is fundamental in the development of new materials and active pharmaceutical ingredients (Brown, Denman, & O'donnell, 1971).
Antioxidant and Anti-inflammatory Applications
A novel series of compounds including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Such studies are critical for the discovery of new therapeutic agents, showcasing the role of synthetic chemistry in developing compounds with potential health benefits (Subudhi & Sahoo, 2011).
Renewable Chemical Building Blocks
Investigation into phloretic acid, a naturally occurring phenolic compound, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, highlights the importance of renewable chemical sources for material science. This research points towards sustainable alternatives to conventional chemicals for producing materials with specific properties, such as thermal and thermo-mechanical suitability for various applications (Trejo-Machin et al., 2017).
Propiedades
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-18-7-5-3-2-4-6(7)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRRCJBXXMTAX-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)
![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)
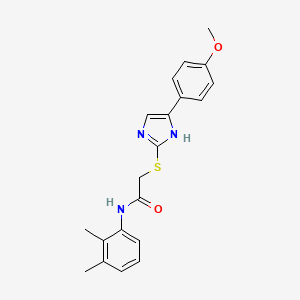
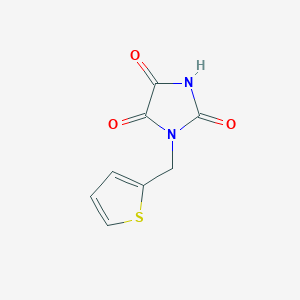
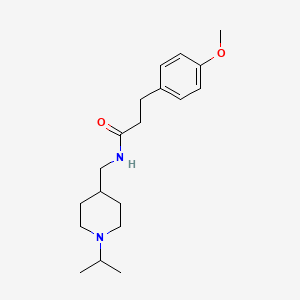
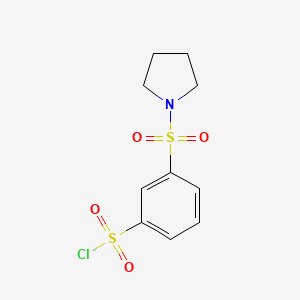
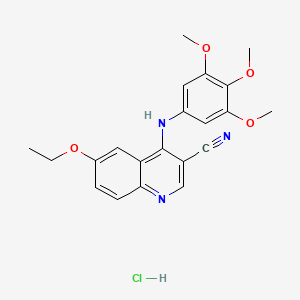
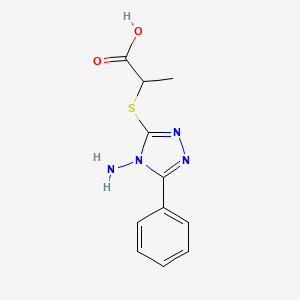
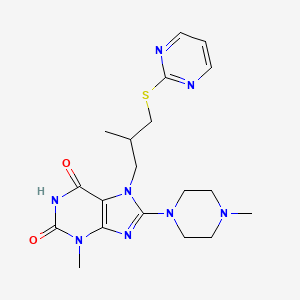
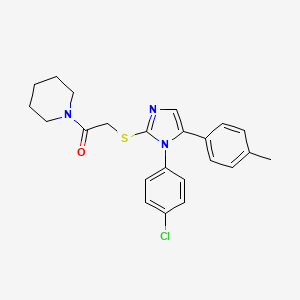
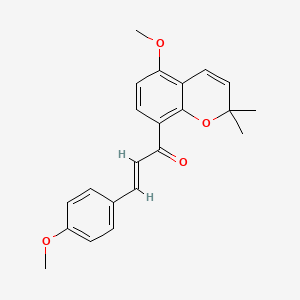
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)
